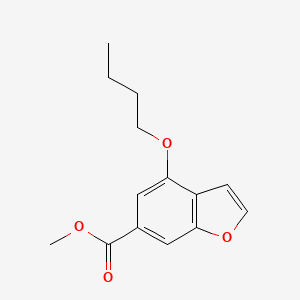
Methyl4-butoxybenzofuran-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-butoxybenzofuran-6-carboxylate is a chemical compound with the molecular formula C14H16O4. . This compound is characterized by a benzofuran ring substituted with a butoxy group at the 4-position and a carboxylate group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-butoxybenzofuran-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-butoxyphenol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzofuran ring. The final step involves esterification to introduce the carboxylate group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-butoxybenzofuran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the butoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-butoxybenzofuran-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-butoxybenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl 4-butoxybenzofuran-6-carboxylate: shares structural similarities with other benzofuran derivatives such as methyl 4-methoxybenzofuran-6-carboxylate and ethyl 4-butoxybenzofuran-6-carboxylate.
Uniqueness:
Biological Activity
Methyl 4-butoxybenzofuran-6-carboxylate (MBBFC) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies, supported by diverse research findings.
Synthesis of Methyl 4-butoxybenzofuran-6-carboxylate
The synthesis of MBBFC typically involves the reaction of 4-butoxybenzoic acid with a benzofuran derivative in the presence of appropriate coupling agents. The process often includes the following steps:
- Preparation of the Starting Materials : 4-butoxybenzoic acid is synthesized from the corresponding alcohol and an acid catalyst.
- Formation of Benzofuran Derivative : Benzofuran can be prepared via cyclization reactions involving phenolic compounds.
- Coupling Reaction : The final step involves coupling the two components to form MBBFC, usually employing methods such as esterification or acylation.
Biological Activity
MBBFC has been studied for various biological activities, including:
- Antimicrobial Activity : Research indicates that MBBFC exhibits significant antimicrobial properties against a range of bacteria and fungi. For example, in vitro tests have demonstrated its effectiveness in inhibiting the growth of pathogenic strains such as Staphylococcus aureus and Candida albicans.
- Antioxidant Properties : The compound has shown promising antioxidant activity, which is crucial for protecting cells from oxidative stress. This is particularly relevant in the context of diseases linked to oxidative damage.
- Anti-inflammatory Effects : Preliminary studies suggest that MBBFC may possess anti-inflammatory properties, potentially contributing to its therapeutic applications in conditions characterized by inflammation.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on various derivatives of benzofuran compounds, including MBBFC, revealed that modifications to the benzofuran structure significantly influenced their antimicrobial efficacy. The study utilized agar diffusion methods to assess inhibition zones against selected microorganisms, highlighting MBBFC's potential as a lead compound for further development .
- Oxidative Stress Studies : In a controlled laboratory setting, MBBFC was evaluated for its ability to scavenge free radicals. Results indicated that it effectively reduced oxidative stress markers in cell cultures exposed to harmful agents, suggesting its role as a protective agent against cellular damage .
- Inflammation Model Testing : In vivo studies using animal models demonstrated that administration of MBBFC resulted in a notable reduction in inflammatory markers compared to control groups. This finding supports further investigation into its mechanism of action and potential therapeutic applications .
Comparative Biological Activity Table
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
methyl 4-butoxy-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C14H16O4/c1-3-4-6-17-12-8-10(14(15)16-2)9-13-11(12)5-7-18-13/h5,7-9H,3-4,6H2,1-2H3 |
InChI Key |
NEUHNMUKBLDUDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=CC2=C1C=CO2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















